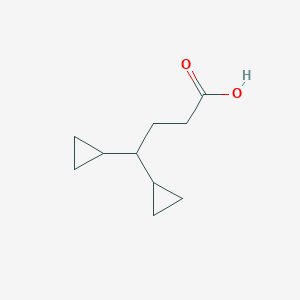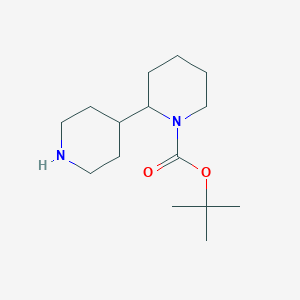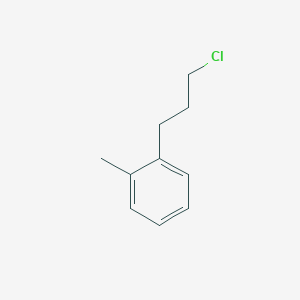
1-(3-Chloropropyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-methylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of toluene, where a chloropropyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to minimize by-products and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloropropyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-(3-Hydroxypropyl)-2-methylbenzene, 1-(3-Aminopropyl)-2-methylbenzene.
Oxidation: 1-(3-Carboxypropyl)-2-methylbenzene.
Reduction: 1-(3-Propyl)-2-methylbenzene.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the production of polymers and other advanced materials with specific properties.
Industrial Chemistry: The compound is employed in the manufacture of specialty chemicals and additives.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-2-methylbenzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the chlorine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde through a series of electron transfer steps.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-4-methylbenzene: Similar structure but with the chloropropyl group attached to a different position on the benzene ring.
1-(3-Chloropropyl)-2-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
1-(3-Chloropropyl)-2-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness: 1-(3-Chloropropyl)-2-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the chloropropyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
85674-67-5 |
|---|---|
Formule moléculaire |
C10H13Cl |
Poids moléculaire |
168.66 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-2-methylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8H2,1H3 |
Clé InChI |
FTZLNJRUJGQMBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)
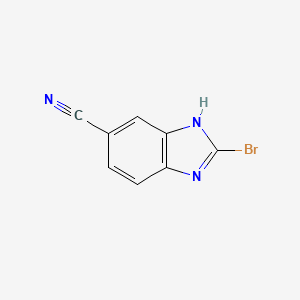

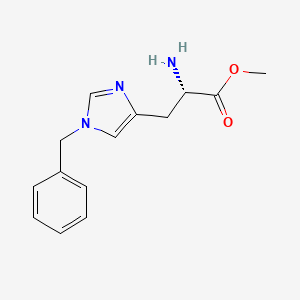
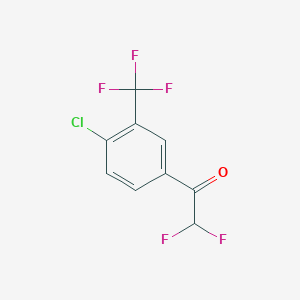
![[2-(Aminomethyl)-6-methylphenyl]methanol](/img/structure/B13564185.png)
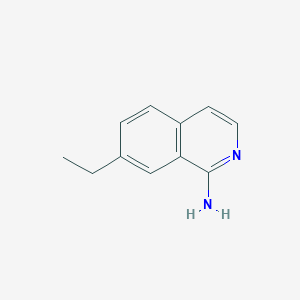

![5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde](/img/structure/B13564213.png)
![2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13564225.png)
